Acetamide, 2-(2-methoxyphenyl)-N-(2-thiazolin-2-yl)-
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Overview
Description
Acetamide, 2-(2-methoxyphenyl)-N-(2-thiazolin-2-yl)- is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of acetamide, 2-(2-methoxyphenyl)-N-(2-thiazolin-2-yl)- involves the inhibition of various enzymes and signaling pathways involved in inflammation and cancer progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Acetamide, 2-(2-methoxyphenyl)-N-(2-thiazolin-2-yl)- has been shown to exhibit various biochemical and physiological effects, including the reduction of oxidative stress, the inhibition of angiogenesis, and the modulation of immune responses. It has also been shown to have a protective effect against neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Acetamide, 2-(2-methoxyphenyl)-N-(2-thiazolin-2-yl)- has several advantages for lab experiments, including its ease of synthesis, low toxicity, and high stability. However, its limited solubility in water and low bioavailability may pose challenges for its use in in vivo studies.
Future Directions
There are several future directions for research related to acetamide, 2-(2-methoxyphenyl)-N-(2-thiazolin-2-yl)-. These include the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as agriculture and environmental science, and the identification of its molecular targets and mechanisms of action. Additionally, the development of analogs with improved solubility and bioavailability may enhance its potential as a therapeutic agent.
In conclusion, acetamide, 2-(2-methoxyphenyl)-N-(2-thiazolin-2-yl)- is a chemical compound that has shown promise in various scientific research fields. Its anti-inflammatory, antioxidant, and anticancer properties make it a potential candidate for the development of therapeutic agents. Further research is needed to fully understand its molecular targets and mechanisms of action, as well as to optimize its synthesis and improve its bioavailability.
Synthesis Methods
Acetamide, 2-(2-methoxyphenyl)-N-(2-thiazolin-2-yl)- can be synthesized through a multi-step process involving the reaction of 2-methoxybenzoyl chloride with thiosemicarbazide, followed by cyclization with acetic anhydride. The final product is obtained through recrystallization from ethanol.
Scientific Research Applications
Acetamide, 2-(2-methoxyphenyl)-N-(2-thiazolin-2-yl)- has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties.
properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-16-10-5-3-2-4-9(10)8-11(15)14-12-13-6-7-17-12/h2-5H,6-8H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKNBZURTINWIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=NCCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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